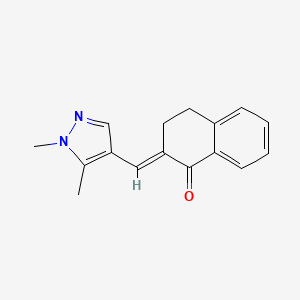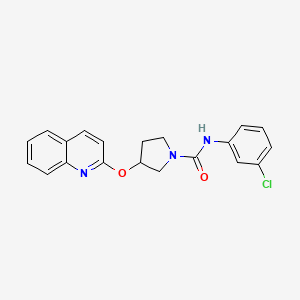
N-(3-chlorophenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C20H18ClN3O2 and its molecular weight is 367.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Complex Molecules
The compound is utilized in the synthesis of complex molecules that are of interest due to their potential for forming coordinate bonds with metal ions. For instance, structures containing nitrogen atoms capable of forming coordinate bonds with metal ions such as Mn(II) and Fe(II) have been synthesized. These structures also allow for the formation of an additional coordinating bond with a neutral molecule of nitric oxide (NO), which is potentially useful for the targeted delivery of NO to biological sites such as tumors, where NO is released upon irradiation with long-wavelength light (Yang et al., 2017).
Biological Activity
Research into the biological activity of related compounds includes studies on their antioxidant, antitumor, and antimicrobial activities. For example, novel heterocyclic aryl monoazo organic compounds have exhibited high efficiency in in vitro screening for these activities. The synthesized compounds demonstrated significant antitumor activity against Ehrlich ascites carcinoma cell line and antimicrobial activity against various pathogenic bacteria and fungi, suggesting potential applications in creating sterile and/or biologically active fabrics (Khalifa et al., 2015).
Furthermore, substituted pyridines and dihydro-6H-quinolin-5-one analogs have been evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv (MTB), demonstrating significant potential as antitubercular agents (Kantevari et al., 2011).
特性
IUPAC Name |
N-(3-chlorophenyl)-3-quinolin-2-yloxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c21-15-5-3-6-16(12-15)22-20(25)24-11-10-17(13-24)26-19-9-8-14-4-1-2-7-18(14)23-19/h1-9,12,17H,10-11,13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBPNGXPTMOLQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
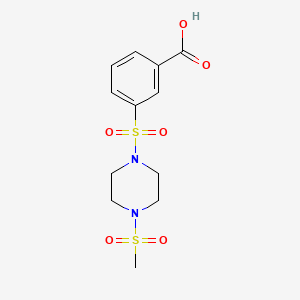
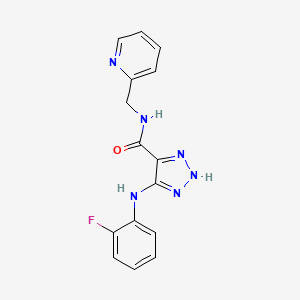

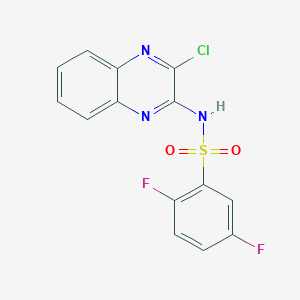
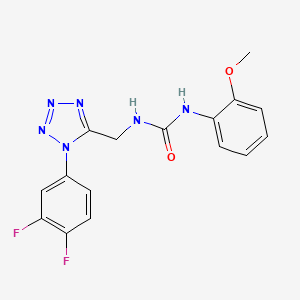
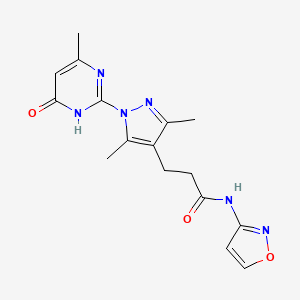
![2-[[1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2593795.png)

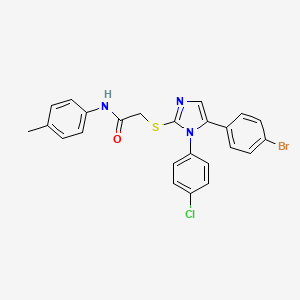
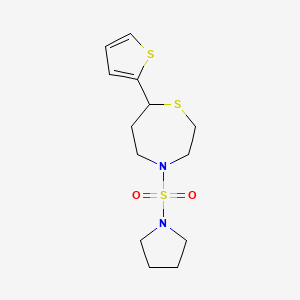
![Ethyl 3-[(4-acetylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2593804.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2593805.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-1-ethanol](/img/no-structure.png)
